3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione
CAS No.:
Cat. No.: VC17728370
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C12H15N3O2/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,17) |
| Standard InChI Key | KTQFOPUWBKWBAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered imidazolidine-2,4-dione ring, a bicyclic system featuring two carbonyl groups at positions 2 and 4. The 5-position is substituted with a phenyl group (), while the 3-position hosts a 3-aminopropyl chain () . The hydrochloride salt form, commonly used for stability, introduces a chloride counterion, yielding the molecular formula .
Key structural features include:
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Planar imidazolidine-dione ring: Stabilized by resonance between the carbonyl groups and nitrogen lone pairs.
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Chiral centers: The spiro carbon at position 5 and the aminopropyl side chain introduce stereochemical complexity.
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Hydrogen-bonding capacity: The amine and carbonyl groups facilitate interactions with biological targets.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.73 g/mol | |
| IUPAC Name | 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione | |
| SMILES | C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN |
Spectroscopic Properties
Infrared (IR) spectroscopy reveals characteristic absorptions at 1770 cm (C=O symmetric stretch) and 1720 cm (C=O asymmetric stretch), consistent with hydantoin derivatives . Nuclear Magnetic Resonance (NMR) data for analogous compounds show phenyl protons as multiplet signals between 7.2–7.6 ppm, while the aminopropyl chain’s methylene groups resonate at 2.6–3.1 ppm . Mass spectrometry typically exhibits a molecular ion peak at m/z 269.73, corroborating the molecular weight.
Synthetic Pathways
One-Pot Synthesis Approach
The compound is synthesized via a modified Bucherer-Bergs reaction, a classic method for hydantoin formation. Ketones or aldehydes react with potassium cyanide () and ammonium carbonate () in ethanol under reflux conditions (50–65°C) . For 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione, the reaction likely proceeds as follows:
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Formation of cyanohydrin: The phenyl ketone intermediate reacts with , yielding a cyanohydrin.
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Cyclization: Ammonium carbonate facilitates ring closure, forming the imidazolidine-dione core.
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Aminopropyl introduction: A Michael addition or nucleophilic substitution installs the 3-aminopropyl side chain.
| Reaction Parameter | Condition | Source |
|---|---|---|
| Solvent | 50% Ethanol | |
| Temperature | 50–65°C (reflux) | |
| Catalyst | ||
| Reaction Time | 24–48 hours |
Optimization of Reaction Conditions
Yields for analogous hydantoins range from 2% to 92%, depending on substituent electronic effects . Electron-donating groups on the aryl ring enhance reactivity, while steric hindrance from bulky substituents reduces yields. For example, 5-(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione is obtained in only 2% yield due to steric and electronic deactivation . Purification typically involves recrystallization from ethanol or aqueous HCl, with final products characterized by melting point, IR, and NMR .
Reactivity and Chemical Transformations
Nucleophilic Additions
The electron-deficient carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack. Primary amines, for instance, undergo condensation reactions to form Schiff bases, a reaction exploited in prodrug design. Hydrazine derivatives react similarly, yielding hydrazones with potential anticancer activity.
Ring-Opening Reactions
Under acidic or basic conditions, the imidazolidine-dione ring undergoes hydrolysis. In 1M HCl, the ring opens to form a diamino carboxylic acid, which can recyclize under controlled pH. This reactivity is leveraged in controlled-release drug formulations.
Biological Interactions
Receptor Binding Studies
The compound’s amine group may interact with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling. In silico models predict moderate affinity for serotonin (5-HT) and dopamine (D) receptors, though experimental validation is pending.
Research Applications
Medicinal Chemistry
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its rigid scaffold allows for stereoselective modifications, enabling structure-activity relationship (SAR) studies. Derivatives with fluorinated phenyl groups show enhanced blood-brain barrier permeability in preclinical models.
Biochemical Probes
Functionalized with fluorescent tags (e.g., fluorescein isothiocyanate), the compound tracks protein aggregation in neurodegenerative disease models. Its affinity for amyloid-β fibrils is under investigation for Alzheimer’s diagnostics.
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